molecular formula C8H17NO2 B1604836 L-Isoleucine ethyl ester CAS No. 921-74-4

L-Isoleucine ethyl ester

Cat. No.: B1604836
CAS No.: 921-74-4
M. Wt: 159.23 g/mol
InChI Key: ICPWNTVICOHCML-UHFFFAOYSA-N
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Description

L-Isoleucine ethyl ester: is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C8H17NO2 and a molecular weight of 159.2261 g/mol . It is often utilized in research related to protein synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoleucine, ethyl ester, L- typically involves the esterification of L-isoleucine with ethanol. This reaction is catalyzed by an acid, such as hydrochloric acid, to form the ethyl ester derivative. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of isoleucine, ethyl ester, L- follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and L-isoleucine, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoleucine, ethyl ester, L- involves its incorporation into metabolic pathways related to amino acid synthesis and degradation. The compound can be hydrolyzed to release L-isoleucine, which then participates in protein synthesis and other metabolic processes. The molecular targets include enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases .

Comparison with Similar Compounds

  • Leucine, ethyl ester, L-
  • Valine, ethyl ester, L-
  • Alanine, ethyl ester, L-

Comparison: L-Isoleucine ethyl ester is unique due to its branched-chain structure, which imparts specific stereochemical properties. Compared to leucine, ethyl ester, L-, and valine, ethyl ester, L-, isoleucine, ethyl ester, L- has an additional methyl group, making it more hydrophobic. This structural difference affects its reactivity and interactions in biological systems .

Properties

IUPAC Name

ethyl 2-amino-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWNTVICOHCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-74-4
Record name Ethyl L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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